![molecular formula C12H9F2NO3 B2566208 3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid CAS No. 2248319-91-5](/img/structure/B2566208.png)
3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid
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Description
3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid is a chemical compound with the molecular formula C12H9F2NO3. It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to a benzoic acid group. The difluoromethyl group can influence the orientation of other groups in the molecule .Chemical Reactions Analysis
The compound may undergo various reactions, especially those involving the difluoromethyl group. Difluoromethylation processes have been studied extensively, and they can involve bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new difluoromethylation reagents and processes . This could potentially lead to new synthesis methods and applications for compounds like 3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid.
properties
IUPAC Name |
3-[4-(difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-6-9(11(13)14)10(15-18-6)7-3-2-4-8(5-7)12(16)17/h2-5,11H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULJIJHLABFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Difluoromethyl)-5-methyl-1,2-oxazol-3-yl]benzoic acid |
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